6-O-Acetylacteoside
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Overview
Description
6-O-Acetylacteoside is a natural glycoside compound with the molecular formula C31H38O16. It is primarily found in various plants, including ergot, Chinese cheses, and alder . This compound exhibits a range of biological activities, such as antioxidant, anti-inflammatory, antibacterial, and anti-tumor effects . Additionally, it has pharmacological activities like lowering blood pressure, reducing blood lipids, and providing significant anti-myocardial ischemia and anti-hypoxia effects .
Preparation Methods
6-O-Acetylacteoside is generally obtained from acetylated ergot glycoside. The preparation involves introducing an acetyl group (-COCH3) into the ergosteride molecule . This can be achieved through chemical synthesis or by extraction from plants . The synthetic route typically involves the acetylation of acteoside, where acteoside is treated with acetic anhydride in the presence of a catalyst to yield this compound . Industrial production methods may vary, but they often involve similar acetylation processes using acteoside as the starting material .
Chemical Reactions Analysis
6-O-Acetylacteoside undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
6-O-Acetylacteoside has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 6-O-Acetylacteoside involves its antioxidant and anti-inflammatory properties. It effectively scavenges free radicals, such as 1,1-diphenyl-2-picryl-hydrazyl radicals and superoxide radicals . Additionally, it inhibits the activity of enzymes like xanthine oxidase and angiotensin-converting enzyme (ACE), contributing to its antihypertensive effects . The compound also downregulates cell adhesion molecules induced by inflammatory cytokines through the inhibition of ERK and JNK pathways in human vascular endothelial cells .
Comparison with Similar Compounds
6-O-Acetylacteoside is structurally similar to other phenylethanoid glycosides, such as acteoside and isoacteoside . These compounds share similar biological activities, including antioxidant and anti-inflammatory effects . this compound is unique due to the presence of an acetyl group at the 6-O position, which may enhance its biological activities and stability . Other similar compounds include caffeic acid and 3,4-dihydroxyphenylethanol, which are constituents of acteoside and isoacteoside .
Properties
Molecular Formula |
C31H38O16 |
---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+ |
InChI Key |
JBGBPOYDCGQCJC-VMPITWQZSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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